molecular formula C9H9NO2 B173319 Methyl 2-vinylnicotinate CAS No. 103441-72-1

Methyl 2-vinylnicotinate

Cat. No.: B173319
CAS No.: 103441-72-1
M. Wt: 163.17 g/mol
InChI Key: NAZOSVZGLIDALI-UHFFFAOYSA-N
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Description

Methyl 2-vinylnicotinate is an organic compound with the molecular formula C9H9NO2. It is characterized by its unique aromatic and olefinic structure, which imparts a distinct fragrance.

Mechanism of Action

Target of Action

Methyl 2-vinylnicotinate, a derivative of niacin, primarily targets the peripheral vasculature . It is used as an active ingredient in over-the-counter topical preparations indicated for muscle and joint pain . The compound’s primary role is to act as a rubefacient, which involves peripheral vasodilation .

Mode of Action

The mode of action of this compound is thought to involve peripheral vasodilation . Following topical administration, it enhances local blood flow at the site of application . It induces vasodilation of the peripheral blood capillaries, which are located in the dermal papillae of upper dermis layers adjacent to the epidermis–dermis junction . It is also thought that this compound promotes the release of prostaglandin D2, which is strictly locally-acting due to its short half-life .

Biochemical Pathways

It is known that niacin and its derivatives are precursors to the nicotinamide-derived redox cofactor, nicotinamide adenine dinucleotide (nad), its reduced form nadh, its phosphate parent nadp, and the reduced form nadph . These components are involved in numerous biochemical pathways, including those related to energy production and DNA repair.

Result of Action

The primary result of this compound’s action is the relief of aches and pains in muscles, tendons, and joints . This is achieved through its role as a rubefacient, which involves peripheral vasodilation and enhanced local blood flow .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. As with any chemical compound, careful handling is required to ensure safety .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-vinylnicotinate can be synthesized through various organic synthesis methods. One common method involves the reaction of nicotinic acid ester with allyl bromide . Another method includes the hydrogenation of methyl 2-ethynylnicotinate using palladium on calcium carbonate (Lindlar catalyst) in the presence of hydrogen gas .

Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-vinylnicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methyl 2-vinylnicotinate has diverse applications in scientific research:

Comparison with Similar Compounds

Properties

IUPAC Name

methyl 2-ethenylpyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c1-3-8-7(9(11)12-2)5-4-6-10-8/h3-6H,1H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAZOSVZGLIDALI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N=CC=C1)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70618959
Record name Methyl 2-ethenylpyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70618959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103441-72-1
Record name Methyl 2-ethenylpyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70618959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-Ethenyl-3-pyridinecarboxylic acid, methyl ester (12) is prepared as follows: a mixture of 19.7 g (115 mmol) of 2-chloro-3-pyridinecarboxylic acid, methyl ester (11), 38.3 g (120.8 mmol) of vinyltributyltin, 1.48 g (2.1 mmol) of bis(triphenylphosphine)palladium (II) chloride 100 mg of 2,6-ditertbutyl-4-methylphenol, and 250 mL of N,N-dimethylformamide is stirred at 55° C. for 7 hours, then treated with 1.63 g 15.1 mmol) of additional vinyltributyltin and 1 g of palladium catalyst. The mixture is heated further at 40° C. for 61 hours, then concentrated at 60° C./5 mm to leave a greenish oil that is dissolved in ethyl acetate and filtered through a pad of silica gel (230-400 mesh). The filtrate is diluted with additional ethyl acetate and the organic phase is washed with water, dried, and concentrated to an oil. The oil is distilled, with material collected in the 80°-95° C./0.14 mm ranger to leave 24.5 g of an oil that is ca. 75% product by GC. The oil is dissolved in dichloromethane:hexanes (1:1) and loaded onto an 8 x 15 cm of silica gel column (230-400 mesh). The column is eluted with the same solvent as above with 500 mL fractions collected. Product fractions are combined and carefully distilled at 65°-67° C./0.15 mm to leave 13.6 g of clear oil, >95% pure by GC, that is sufficiently pure to use directly in the next step.
Quantity
19.7 g
Type
reactant
Reaction Step One
Quantity
38.3 g
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reactant
Reaction Step One
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0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One
Name
bis(triphenylphosphine)palladium (II) chloride
Quantity
1.48 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1 g
Type
catalyst
Reaction Step Two
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0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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